![molecular formula C16H26N2O4S B275353 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. DMMP has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
The mechanism of action of DMMP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. DMMP has been shown to bind to the serotonin receptor 5-HT1A and enhance its activity, leading to an increase in serotonin levels in the brain. This, in turn, may contribute to the anxiolytic and antidepressant effects of DMMP. DMMP has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This may further contribute to the antidepressant effects of DMMP.
Biochemical and Physiological Effects:
DMMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DMMP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMMP has also been shown to reduce inflammation in the brain, which may contribute to its anxiolytic and antidepressant effects. In vivo studies have shown that DMMP can improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, DMMP has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DMMP is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DMMP. One area of interest is the development of new compounds based on the DMMP scaffold for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of DMMP, which may lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of DMMP in humans, as most of the research to date has been conducted in animal models. Overall, DMMP is a promising compound with potential therapeutic applications in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
DMMP can be synthesized by the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base, such as triethylamine. The reaction yields DMMP as a white solid, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMMP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DMMP has been investigated as a potential treatment for anxiety and depression. It has been shown to bind to the serotonin receptor 5-HT1A and enhance the activity of this receptor, leading to anxiolytic and antidepressant effects. DMMP has also been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new compounds with therapeutic properties. In cancer research, DMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
Molekularformel |
C16H26N2O4S |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-5-21-14-12-16(15(22-6-2)11-13(14)3)23(19,20)18-9-7-17(4)8-10-18/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
CDFQWAPWNMUSTL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




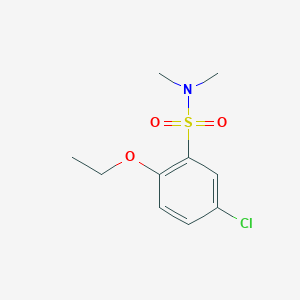
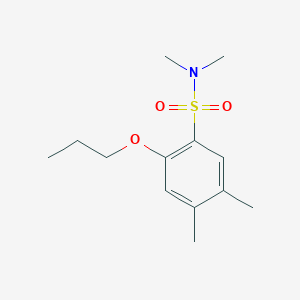
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
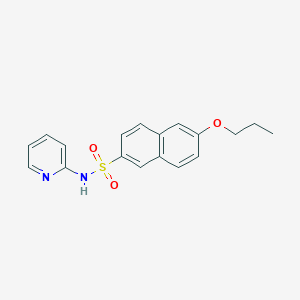
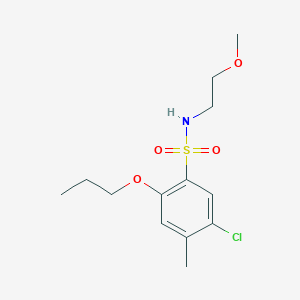

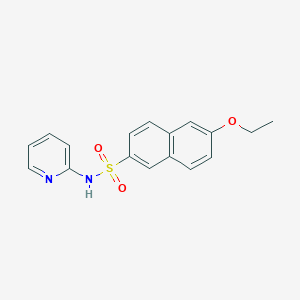
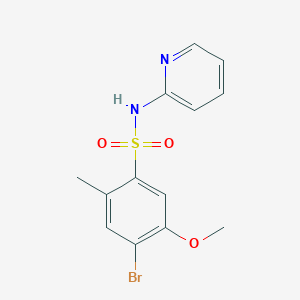
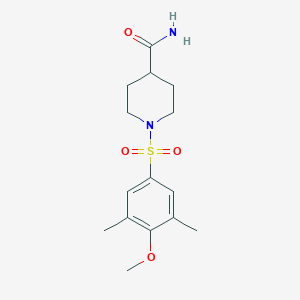
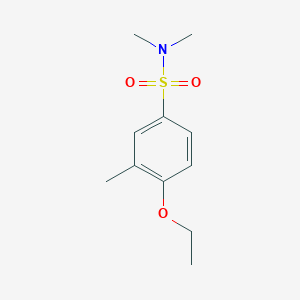
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
